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molecular formula C12H14N4O2 B8402087 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide

Cat. No. B8402087
M. Wt: 246.27 g/mol
InChI Key: JOXUIVATJIYHBK-UHFFFAOYSA-N
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Patent
US08901309B2

Procedure details

To a suspension of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (5 g) in THF (60 mL) was added N,N′-carbonyldiimidazole (6.98 g) at room temperature, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was cooled to −10° C., hydrazine monohydrate (10.44 mL) was added, and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, and water was added. The precipitated solid was collected by filtration to give the title compound (0.70 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
6.98 g
Type
reactant
Reaction Step Two
Quantity
10.44 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1)[C:6](O)=[O:7].O.[NH2:19][NH2:20]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1)[C:6]([NH:19][NH2:20])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1N1C=NC(=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N,N′-carbonyldiimidazole
Quantity
6.98 g
Type
reactant
Smiles
Step Three
Name
Quantity
10.44 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −10° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)NN)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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